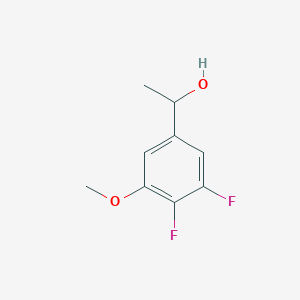

1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLUXYSJFGYCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1 3,4 Difluoro 5 Methoxyphenyl Ethanol

Regiospecific and Chemoselective Synthetic Routes to the Core Structure

Constructing the 1-(3,4-Difluoro-5-methoxyphenyl)ethanol core necessitates careful planning to install the substituents in the correct 1,3,4,5-pattern. The electronic properties of the fluoro, methoxy (B1213986), and ethanol (B145695) groups dictate the reactivity of the aromatic ring, making the order of introduction a critical consideration.

Achieving the 3,4-difluoro substitution pattern on a methoxy-substituted benzene (B151609) ring is a significant challenge due to the directing effects of the substituents. The methoxy group is ortho-, para-directing, while fluorine is ortho-, para-directing but deactivating. Therefore, direct sequential fluorination of an anisole (B1667542) precursor would likely lead to a mixture of isomers.

Several strategies can be employed to overcome this:

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine atoms, particularly on electron-deficient rings. The reaction can be applied to aromatic compounds activated by electron-withdrawing groups (such as nitro or carbonyl groups) in positions ortho or para to a suitable leaving group (e.g., Cl, Br). minia.edu.eg For instance, a precursor like 1,2-dichloro-3-nitro-5-methoxybenzene could potentially undergo sequential substitution with fluoride (B91410) ions. The trifluoromethyl ketone group has also been shown to be a sufficiently strong activating group for nucleophilic aromatic fluoride substitution. google.com

Transition-Metal-Catalyzed Fluorination: Modern methods involving transition metals, such as palladium, have emerged for the regioselective fluorination of aryl triflates or halides. nih.gov These methods can offer improved control over isomer formation compared to classical approaches. nih.govresearchgate.net However, the electronic properties of the substituents significantly affect regioselectivity, with electron-donating groups sometimes leading to lower selectivity. nih.gov

Synthesis from Pre-fluorinated Building Blocks: A more common and controllable approach involves starting with a commercially available, appropriately substituted fluorinated aromatic compound. For example, a synthesis could commence from 3,4,5-trifluorobromobenzene, where the bromine atom can be subsequently converted to the ethanol moiety and the C-5 fluorine can be substituted with a methoxy group via nucleophilic substitution.

The introduction of a methoxy group at the C-5 position, meta to the eventual ethanol side chain and flanked by two fluorine atoms, requires high regioselectivity.

Nucleophilic Substitution on a Polyfluoroaromatic Ring: Starting with a precursor such as 1,2,3-trifluorobenzene (B74907) or a derivative thereof, a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can be employed. The fluorine atom at the C-5 position (relative to the other substituents to be installed) is activated by the adjacent fluorine atoms, facilitating its displacement. A patented process for a similar compound, 3-methoxy-4-fluorobenzaldehyde, starts with 3,4-difluorobromobenzene and reacts it with sodium methoxide in methanol (B129727) to displace one of the fluorine atoms. google.com This highlights the feasibility of selective methoxylation on a difluorinated ring.

Palladium-Catalyzed C–H Methoxylation: Recent advances have enabled the direct methoxylation of C-H bonds. For example, a Pd/NBE-catalyzed ortho-C–H methoxylation of aryl halides has been developed, which could potentially be applied in a multi-step synthesis to build the desired substitution pattern. google.com

Demethylation/Alkylation Sequences: In some synthetic routes, it may be advantageous to use a precursor with a hydroxyl group that is later methylated. For instance, a synthesis starting from 5-bromovanillin (B1210037) involves the manipulation of existing hydroxyl and methoxy groups. sciencemadness.org Selective demethylation of a polymethoxy precursor, followed by re-methylation of a specific hydroxyl group, can also be a viable, albeit lengthy, strategy to achieve the desired isomer. whiterose.ac.uk

The 1-hydroxyethyl group is typically installed in the final stages of the synthesis to avoid interference from the reactive hydroxyl group in earlier steps. This is generally achieved through one of two primary pathways: reduction of a ketone or addition of an organometallic reagent to an aldehyde.

This is a common and reliable method, beginning with the synthesis of the precursor ketone, 1-(3,4-Difluoro-5-methoxyphenyl)ethanone. This ketone can be prepared via Friedel-Crafts acylation of a 1,2-difluoro-3-methoxybenzene precursor. The subsequent reduction of the ketone's carbonyl group to a secondary alcohol can be accomplished using a variety of reducing agents. The choice of reagent depends on the scale of the reaction and the presence of other functional groups.

Key reductive methods include:

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones and aldehydes and is widely used for this type of transformation.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). It is highly efficient and produces water as the only byproduct, making it a green option suitable for industrial scale-up. A process for the analogous 1-(3,4-dimethoxyphenyl)ethanol (B1196505) uses catalytic hydrogenation with a Raney nickel catalyst in an aqueous medium. wikipedia.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). minia.edu.egwikipedia.orgpw.live It is highly chemoselective, reducing aldehydes and ketones without affecting other potentially reducible groups like alkenes or alkynes. wikipedia.orgpw.live

| Reducing Agent | Typical Solvent | Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp | Mild, chemoselective, easy workup. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | Very powerful, less selective, reacts with protic solvents. |

| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol, Water | Room Temp to 85 °C, 1-10 bar H₂ | "Green" method, suitable for large scale. wikipedia.org |

| Meerwein-Ponndorf-Verley (MPV) | Isopropanol, Toluene | Reflux | Highly chemoselective, reversible, uses cheap metal catalyst. minia.edu.egorganic-chemistry.org |

An alternative route involves the synthesis of the corresponding aromatic aldehyde, 3,4-Difluoro-5-methoxybenzaldehyde. This aldehyde can be prepared, for example, by formylation of the 1,2-difluoro-3-methoxybenzene precursor using methods like the Vilsmeier-Haack reaction or by lithiation followed by quenching with N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net

Once the aldehyde is obtained, the 1-ethanol moiety is formed by the nucleophilic addition of a methyl organometallic reagent.

Grignard Reagents: Methylmagnesium bromide (MeMgBr) or methylmagnesium iodide (MeMgI) are the most common reagents for this transformation. The reaction involves the addition of the methyl nucleophile to the aldehyde's carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol. mnstate.edumasterorganicchemistry.com

Organolithium Reagents: Methyllithium (MeLi) can also be used and functions similarly to a Grignard reagent, acting as a strong nucleophile. masterorganicchemistry.com

| Reagent | Typical Solvent | Conditions | Key Features |

|---|---|---|---|

| Methylmagnesium Bromide (MeMgBr) | Diethyl Ether, THF | 0 °C to Room Temp | Most common, readily prepared, highly nucleophilic. mnstate.edu |

| Methyllithium (MeLi) | Diethyl Ether, Hexane | -78 °C to 0 °C | More reactive than Grignards, may show different selectivity. masterorganicchemistry.com |

| Dimethylzinc (Me₂Zn) | Toluene, Dichloromethane | Room Temp | Less reactive, often used in asymmetric additions with a chiral catalyst. |

Formation of the 1-Ethanol Moiety

Stereoselective Synthesis of Enantiopure this compound

The production of a single enantiomer of this compound is crucial for many applications, particularly in the pharmaceutical industry. This is achieved through asymmetric synthesis, most commonly via the enantioselective reduction of the prochiral ketone, 1-(3,4-Difluoro-5-methoxyphenyl)ethanone. wikipedia.org Several powerful catalytic systems have been developed for this purpose.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane (B79455) source (e.g., BH₃·THF). wikipedia.orgorganic-chemistry.org The catalyst coordinates to both the ketone and the borane, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to high enantiomeric excess (e.e.). researchgate.netyoutube.com The reaction is highly reliable for a wide range of ketones. wikipedia.org The enantioselectivity is governed by the steric environment of the catalyst's boat-like transition state. youtube.com

Noyori Asymmetric Hydrogenation: This Nobel Prize-winning technology utilizes ruthenium (II) catalysts bearing chiral diphosphine ligands (like BINAP) and chiral diamine ligands (like DPEN). chem-station.com These catalysts are highly efficient and can achieve excellent enantioselectivity with very low catalyst loadings. chem-station.commdpi.com The reaction can be performed as a transfer hydrogenation, using isopropanol or a formic acid/triethylamine mixture as the hydrogen source, or as a direct hydrogenation with H₂ gas. nih.govnrochemistry.com The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone via a six-membered transition state. mdpi.com The stereochemical outcome is influenced by CH/π interactions between the substrate's aryl group and the catalyst's arene ligand. mdpi.comacs.org

| Method | Catalyst System | Hydride Source | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| CBS Reduction | (R)- or (S)-Me-CBS Oxazaborolidine | BH₃·THF or Catecholborane | THF, -20 °C to Room Temp | High e.e. for many ketones; requires stoichiometric borane. researchgate.netmagritek.com |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes | H₂ (gas) | Methanol/Ethanol, High Pressure | Very high turnover numbers; requires pressure equipment. chem-station.comnrochemistry.com |

| Noyori Asymmetric Transfer Hydrogenation | [RuCl(η⁶-arene)((R,R)-TsDPEN)] | HCOOH/NEt₃ or Isopropanol | Aprotic or Protic Solvents, Room Temp | High e.e., operationally simple, avoids H₂ gas. nih.govmdpi.com |

Asymmetric Reduction Techniques for Ketone Precursors

The most direct and common route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, 3',4'-Difluoro-5'-methoxyacetophenone. This transformation can be achieved with high efficiency and enantioselectivity using biocatalytic and chiral catalyst-mediated approaches.

Biocatalytic Approaches Utilizing Ketoreductases

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of ketones, often exhibiting high enantioselectivity and operating under mild reaction conditions. nih.gov These enzymes utilize a hydride transfer from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the substrate. For the synthesis of this compound, a suitable ketoreductase would be selected through screening of enzyme libraries to find one that efficiently reduces 3',4'-Difluoro-5'-methoxyacetophenone with the desired stereoselectivity (either (R) or (S)).

The performance of ketoreductases can be further enhanced through protein engineering techniques such as site-directed mutagenesis. princeton.edu By modifying the amino acid residues in the active site of the enzyme, it is possible to alter the substrate scope, increase catalytic activity, and even invert the enantioselectivity. princeton.edu For instance, the reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been successfully achieved with excellent enantiomeric excess (>99.9%) using a recombinant E. coli expressing a carbonyl reductase. nih.gov Similar strategies could be applied to develop a highly specific ketoreductase for the synthesis of enantiopure this compound.

A significant challenge in biocatalytic reductions is the regeneration of the expensive NADPH cofactor. This is often addressed by using a whole-cell system where the cofactor is regenerated in vivo, or by employing a coupled-enzyme system. A common approach is to use a glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP+.

Table 1: Examples of Biocatalytic Reduction of Aromatic Ketones Data for analogous substrates is presented due to the lack of specific data for 3',4'-Difluoro-5'-methoxyacetophenone.

| Ketone Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5 | >99.9 | nih.gov |

| 4-Methoxyacetophenone | Saccharomyces uvarum | (S)-1-(4-methoxyphenyl)ethanol | - | - | nih.gov |

Chiral Catalyst-Mediated Reductions (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and widely used method for the synthesis of chiral alcohols. nih.gov Among these, the catalysts developed by Ryoji Noyori and his coworkers, based on ruthenium complexes with chiral phosphine (B1218219) ligands (like BINAP) and diamine ligands, are particularly prominent. harvard.edu These catalysts are known for their high activity and enantioselectivity in the hydrogenation of a broad range of ketones. nih.gov

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. Chiral oxazaborolidines, as pioneered by Itsuno and Corey (CBS reduction), are effective catalysts for the enantioselective reduction of ketones using borane reagents. The catalyst, derived from a chiral amino alcohol, coordinates with the borane and the ketone, leading to a highly organized transition state that directs the hydride transfer to one face of the carbonyl group. This method could be applied to the synthesis of this compound, providing a valuable alternative to metal-based catalysts.

Table 2: Examples of Chiral Catalyst-Mediated Reduction of Aromatic Ketones Data for analogous substrates is presented due to the lack of specific data for 3',4'-Difluoro-5'-methoxyacetophenone.

| Ketone Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone (B1666503) | [RuCl(p-cymene)((R,R)-TsDPEN)] | (R)-1-Phenylethanol | High | 97 | lanl.gov |

| 3',4'-Dimethoxyacetophenone (B42557) | Pt-Sn-OM* | 1-(3,4-Dimethoxyphenyl)ethanol | - | 39 | core.ac.ukcore.ac.uk |

| α-Fluoroacetophenones | [RuCl₂(p-cymene)₂]₂ / (R,R)-TsDPEN | (S)-1-Aryl-2-fluoroethanols | - | 84.5-97.5 | harvard.edu |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliary-based methods provide a reliable way to control stereochemistry during a synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the carbinol carbon. A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov For instance, an N-acyl oxazolidinone derived from 3,4-difluoro-5-methoxybenzoic acid could be subjected to a diastereoselective addition of a methyl nucleophile. However, a more direct application would involve attaching a chiral auxiliary to the ketone precursor itself, although this is less common for simple reductions. A more plausible, albeit longer, route would involve an aldol-type reaction with a chiral enolate equivalent, where the stereochemistry is set during the C-C bond formation, followed by transformations to yield the target alcohol.

Kinetic Resolution and Deracemization Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For this compound, a racemic mixture could be subjected to a kinetic resolution where one enantiomer reacts faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation. scielo.org.mx For example, in the presence of a lipase (B570770) and an acyl donor, one enantiomer of the alcohol will be acylated at a much higher rate, allowing for the separation of the acylated product from the unreacted alcohol.

A more advanced and efficient approach is dynamic kinetic resolution (DKR). princeton.eduwikipedia.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For this compound, a DKR process could involve a lipase for the enantioselective acylation and a ruthenium catalyst to racemize the unreacted alcohol. This chemoenzymatic approach has been successfully applied to a variety of secondary alcohols. nih.gov

Deracemization is another powerful strategy that converts a racemate into a single enantiomer. This can be achieved using a combination of an enantioselective oxidation and an enantioselective reduction. For example, one enantiomer of racemic this compound could be selectively oxidized to the ketone by an (S)-selective alcohol dehydrogenase, while a (R)-selective ketoreductase simultaneously reduces the ketone back to the (R)-alcohol. This process, if the enzyme specificities are well-matched, can lead to the complete conversion of the racemate to the desired enantiomer.

Table 3: Examples of Kinetic Resolution of Racemic Alcohols Data for analogous substrates is presented due to the lack of specific data for this compound.

| Racemic Alcohol | Method | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-(4-Methoxyphenyl)ethanol | Lipase-catalyzed transesterification | (S)-1-(4-methoxyphenyl)ethanol | 56.71 (conversion) | 99.87 (for remaining substrate) | scielo.org.mx |

| 1-Heteroaryl ethanols | Dynamic Kinetic Resolution (Lipase + Ru-catalyst) | (R)-1-Heteroaryl ethyl acetates | High | High | nih.gov |

Emerging Synthetic Approaches and Reaction Conditions

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, or continuous flow synthesis, has gained significant traction in recent years as a technology for the safe, efficient, and scalable production of chemicals. uc.pt The use of microreactors or packed-bed reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov

For the synthesis of this compound, flow chemistry can be applied to the asymmetric hydrogenation of the ketone precursor. A solution of 3',4'-Difluoro-5'-methoxyacetophenone and a homogeneous chiral catalyst could be continuously passed through a heated reactor under a high pressure of hydrogen. This setup allows for rapid optimization of reaction conditions and can be easily scaled up by running the process for a longer duration or by using parallel reactors. Furthermore, heterogeneous catalysts, where the chiral catalyst is immobilized on a solid support, are particularly well-suited for flow chemistry as they can be packed into a column, and the product stream is free of the catalyst, simplifying purification. While specific examples for the target molecule are not documented, the continuous flow synthesis of other chiral alcohols via asymmetric hydrogenation has been successfully demonstrated.

Microwave-Assisted Organic Synthesis for Fluorinated Arylethanols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of producing fluorinated arylethanols, such as through the reduction of the corresponding acetophenone precursor, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance process efficiency. cem.comyoutube.com

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture. youtube.com This direct energy transfer leads to rapid and uniform heating throughout the reaction vessel, avoiding the localized surface heating characteristic of conventional oil baths. youtube.com For the reduction of an aryl ketone, this means that the solvent and polar reagents absorb energy directly, leading to a swift increase in temperature and a significant acceleration of the reaction rate. cem.com

Key advantages of employing microwave assistance include:

Rate Enhancement: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. cem.comsapub.org

Higher Yields: The rapid heating and short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. youtube.com

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-conserving approach. youtube.com

Solvent-Free Conditions: The efficiency of microwave heating allows many reactions to be performed under solvent-free or "dry media" conditions, where reagents are adsorbed onto a solid support like silica (B1680970) or alumina. sapub.orgcem.com This approach aligns with green chemistry principles by drastically reducing solvent waste. sapub.orgthieme-connect.com

The reduction of aromatic ketones using sodium borohydride is a common transformation that benefits significantly from microwave irradiation. A general procedure involves mixing the ketone with a reducing agent (e.g., NaBH₄ on a silica support) and irradiating the mixture in a dedicated microwave reactor. sapub.org The reaction progress can be monitored, but often proceeds to completion within 10-15 minutes. sapub.org

| Substrate | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Conventional Heating (Reflux in Ethanol) | 2 hours | ~85% | scribd.com |

| Acetophenone | Microwave (Solvent-Free, NaBH₄ on Silica) | 10 minutes | 98% | sapub.org |

| Benzophenone | Conventional Heating (Reflux) | > 1 hour | ~75% | sapub.org |

| Benzophenone | Microwave (Solvent-Free, NaBH₄ on Silica) | 10 minutes | 82% | sapub.org |

Solvation Effects and Solvent Selection in Reaction Optimization

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and in some cases, chemoselectivity and stereoselectivity. In the synthesis of this compound via the reduction of its ketone precursor, selecting an appropriate solvent system is essential for optimizing the reaction outcome.

Solvents affect reactions in several ways:

Solubility: The solvent must effectively dissolve both the substrate (e.g., 3',4'-Difluoro-5'-methoxyacetophenone) and the reagent (e.g., a reducing agent) to ensure a homogeneous reaction mixture and facilitate molecular interactions.

Stabilization of Intermediates: Solvents can stabilize transition states or reactive intermediates. For instance, polar protic solvents like methanol and ethanol can stabilize charged intermediates through hydrogen bonding, which can be crucial in hydride reduction mechanisms.

Reactivity: The solvent itself can participate in the reaction or influence the reactivity of the reagents. In borohydride reductions, alcoholic solvents can act as a proton source for the hydrolysis of the intermediate borate (B1201080) ester to yield the final alcohol product. scribd.com

For the reduction of aromatic ketones, a range of solvents can be employed, and the optimal choice depends on the specific reducing agent and reaction conditions. In asymmetric transfer hydrogenation (ATH) using ruthenium catalysts, aqueous conditions or mixtures of water and organic solvents like methanol have proven effective. acs.org The use of water as a solvent is not only environmentally benign but can also facilitate catalyst recovery and reuse. acs.orgnsfc.gov.cn However, for certain substrates, such as methoxy-substituted ketones, a formic acid/triethylamine system may yield superior results. acs.org In some cases, the solvent can dictate the course of a reaction, enabling high chemoselectivity in the reduction of molecules with multiple functional groups. acs.org

| Reaction Type | Substrate | Solvent | Yield / Conversion | Reference |

|---|---|---|---|---|

| NaBH₄ Reduction | Acetophenone | Methanol | Good | scribd.com |

| NaBH₄ Reduction | Aromatic Ketones | Ethanol | Good | nih.gov |

| Asymmetric Transfer Hydrogenation (Ru-catalyst) | Acetophenone | Water | >99% Conversion | acs.org |

| Asymmetric Transfer Hydrogenation (Ru-catalyst) | Acetophenone | Methanol/Water (1:1) | >99% Conversion | acs.org |

| Catalytic Reduction (CoCl₂ complex) | Acetophenone | Tetrahydrofuran (THF) | Low | researchgate.net |

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry is a foundational approach to modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. nsfc.gov.cn The synthesis of a high-value intermediate like this compound provides multiple opportunities to integrate these principles for a more sustainable and efficient manufacturing process.

Key green chemistry principles applicable to this synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalytic reductions, such as asymmetric transfer hydrogenation (ATH) or biocatalysis, require only a small amount of catalyst, which can often be recycled and reused, thereby reducing waste significantly compared to using a large excess of a reducing agent like sodium borohydride. nsfc.gov.cntudelft.nl

Use of Safer Solvents: The choice of solvent has a major environmental impact. Green chemistry encourages the use of benign solvents like water or ethanol, or eliminating solvents altogether (solvent-free synthesis). cem.comnsfc.gov.cn As discussed, microwave-assisted solvent-free reductions and aqueous catalytic reductions are prime examples of this principle in action. sapub.orgnsfc.gov.cn The use of supercritical carbon dioxide (scCO₂) as a green solvent has also shown promise for the selective hydrogenation of fluorinated arenes. d-nb.info

Biocatalysis: One of the most powerful green technologies for producing chiral alcohols is biocatalysis. This involves using isolated enzymes (such as alcohol dehydrogenases or ketoreductases) or whole microbial cells (e.g., baker's yeast, Lactobacillus species) to catalyze the asymmetric reduction of prochiral ketones. nih.govresearchgate.net These reactions typically occur in water under mild temperature and pH conditions, exhibit extremely high enantioselectivity (often >99% ee), and are highly chemoselective. nih.govtudelft.nl This method provides a direct and environmentally friendly route to enantiomerically pure alcohols, which are crucial building blocks in the pharmaceutical industry. researchgate.net

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| Acetophenone | Celeriac | 98 | 98 | S | researchgate.net |

| 4-Chloroacetophenone | Celeriac | 96 | >99 | S | researchgate.net |

| 4-Fluoroacetophenone | Baker's Yeast | 85 | 97 | S | researchgate.net |

| 2-Chloroacetophenone | Marine Fungus (Aspergillus sydowii) | >99 | >99 | S | nih.gov |

| 3-Chloroacetophenone | Marine Fungus (Aspergillus sydowii) | 91 | >99 | S | nih.gov |

Iii. Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, a complete structural assignment of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol can be achieved.

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various proton environments within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) protons, the benzylic proton, the hydroxyl proton, and the methyl protons.

The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The two aromatic protons are in different chemical environments and would be expected to appear as multiplets. The methoxy group protons would typically present as a sharp singlet. The benzylic proton (CH-OH) would appear as a quartet due to coupling with the adjacent methyl protons, and its chemical shift would be influenced by the neighboring hydroxyl group and the aromatic ring. The methyl protons (CH₃) would appear as a doublet, coupled to the benzylic proton. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.2 | m | - |

| Methoxy (-OCH₃) | ~3.9 | s | - |

| Benzylic-H (-CHOH) | ~4.9 | q | ~6.5 |

| Methyl (-CH₃) | ~1.5 | d | ~6.5 |

| Hydroxyl (-OH) | Variable | br s | - |

Predicted data is based on analogous compounds and general NMR principles.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The aromatic carbons would appear in the downfield region of the spectrum, with the carbons directly bonded to the fluorine atoms showing characteristic splitting due to carbon-fluorine coupling. The carbon of the methoxy group would be found at a typical chemical shift for such functionalities. The benzylic carbon (C-OH) and the methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 145 - 155 (d) |

| Aromatic C-O | 140 - 150 |

| Aromatic C-C | 100 - 120 |

| Methoxy (-OCH₃) | ~56 |

| Benzylic (-CHOH) | ~70 |

| Methyl (-CH₃) | ~25 |

Predicted data is based on analogous compounds and general NMR principles. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions of the phenyl ring. The chemical shifts of these fluorine atoms provide information about their electronic environment, and any observed couplings can help to confirm their positions relative to each other and to nearby protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the benzylic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₉H₁₀F₂O₂. The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 189.0725 |

This is a calculated value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS serves two primary purposes. Firstly, it allows for the determination of the compound's purity by separating it from any volatile starting materials, reagents, or solvents remaining from its synthesis. Secondly, it is instrumental in identifying volatile byproducts that may have formed during the reaction, such as products of over-oxidation or side-chain reactions. The retention time of the main peak provides a measure of its identity under specific chromatographic conditions, while the integrated area of this peak relative to the total area of all peaks gives a quantitative measure of its purity.

| Parameter | Typical Condition |

| GC Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for analyzing non-volatile or thermally labile compounds. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the liquid chromatograph is then introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

LC-MS is invaluable for assessing the purity of this compound by detecting non-volatile impurities such as unreacted starting materials, catalysts, or high-molecular-weight byproducts. The high sensitivity and selectivity of LC-MS allow for the detection of trace-level impurities that may not be amenable to GC analysis. The resulting chromatogram indicates the purity, while the mass spectrum of the main peak confirms the molecular weight of the target compound.

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.8 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 100-500 m/z |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used to obtain detailed structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected from the initial mass spectrum and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. This process provides a detailed fragmentation pattern that is highly specific to the molecule's structure.

For this compound, MS/MS is crucial for unambiguous structural confirmation. By selecting the molecular ion or a prominent adduct ion (e.g., [M+H]⁺), a characteristic fragmentation pattern can be generated. The observed losses of neutral molecules, such as water (H₂O) from the alcohol group or a methyl radical (•CH₃) from the methoxy group, and the formation of specific charged fragments, help to piece together the connectivity of the molecule, confirming the presence and positions of the fluoro, methoxy, and ethanol (B145695) substituents on the phenyl ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 189 [M+H]⁺ | 171 | H₂O |

| 189 [M+H]⁺ | 159 | CH₂O |

| 171 | 143 | CO |

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing a unique "fingerprint" for a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis and structural confirmation.

The FT-IR spectrum of this compound would exhibit several key absorption bands that correspond to its structure. A broad band in the high-frequency region is indicative of the O-H stretching vibration of the alcohol group. The aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations, characteristic of the difluoro substitution, are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-O stretching vibrations from the ether and alcohol groups would also be present in this region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| C-H Stretch (sp³) | 2850-3000 | Aliphatic |

| C-H Stretch (sp²) | 3000-3100 | Aromatic |

| C=C Stretch | 1450-1600 | Aromatic Ring |

| C-F Stretch | 1100-1300 | Aryl Fluoride (B91410) |

| C-O Stretch | 1000-1300 | Alcohol, Ether |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak in FT-IR, can produce strong Raman signals. For instance, the aromatic C=C ring stretching vibrations often give rise to prominent Raman bands. Additionally, since water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous solutions. The Raman spectrum of this compound would provide further confirmation of its aromatic structure and the presence of its various substituents, offering a more complete vibrational profile when used in conjunction with FT-IR.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to determining the purity and, crucially for a chiral molecule, the enantiomeric excess of this compound. As this compound contains a stereocenter at the benzylic carbon bearing the hydroxyl group, it can exist as two non-superimposable mirror images, or enantiomers.

For the separation of these enantiomers, specialized chiral chromatography is required. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols.

By analyzing a sample of this compound on a calibrated chiral HPLC system, two separate peaks corresponding to the (R)- and (S)-enantiomers can be obtained. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated using the areas of the two peaks. This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of non-volatile organic compounds like "this compound". These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic alcohols, reversed-phase HPLC is a commonly employed method. nih.gov

In a typical reversed-phase setup for a compound like "this compound", a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be employed to capture the entire UV-Vis spectrum of the eluting peaks. chromatographyonline.com

UPLC, by utilizing smaller particle sizes in the stationary phase (typically sub-2 µm), offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. selvita.com This allows for faster purity checks and more detailed impurity profiling.

Representative HPLC/UPLC Purity Analysis Parameters:

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes | 10% to 98% B over 5 minutes |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm or PDA (200-400 nm) | UV at 254 nm or PDA (200-400 nm) |

| Injection Volume | 10 µL | 2 µL |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

"this compound" possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, their separation is of paramount importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for chiral separations. wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com

The separation of enantiomers in SFC is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are widely used and have shown great success in resolving a broad range of chiral compounds, including aromatic alcohols. chiraltech.comwaters.com The chiral selector on the stationary phase interacts differently with each enantiomer, leading to different retention times and, thus, their separation. To modulate the elution strength and improve peak shape, a polar organic solvent, known as a co-solvent or modifier (e.g., methanol, ethanol, or isopropanol), is typically added to the supercritical CO2 mobile phase. chiraltech.com The lower viscosity and higher diffusivity of supercritical fluids compared to liquids allow for faster separations and higher efficiencies than traditional chiral HPLC. semanticscholar.org

Representative SFC Chiral Separation Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (or Ethanol) |

| Gradient/Isocratic | Isocratic, e.g., 85:15 (CO2:Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm or PDA (200-400 nm) |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. While "this compound" itself has a relatively high boiling point, GC is an excellent method for detecting and quantifying any volatile impurities that may be present, such as residual solvents from the synthesis or volatile byproducts. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized components through the column.

The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the inner wall of the column. For the analysis of phenylethanol derivatives, a common stationary phase is a non-polar or mid-polar polysiloxane, such as 5% diphenyl / 95% dimethylpolysiloxane. nih.gov The temperature of the column is typically increased over time (a temperature program) to facilitate the elution of less volatile components. Mass Spectrometry (MS) is a common detector for GC, providing both quantitative data and structural information for the identification of unknown impurities. hmdb.cafishersci.co.uk

Representative GC-MS Volatile Analysis Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-500 amu |

| Injection | 1 µL, split mode (e.g., 50:1) |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. To monitor the conversion of a ketone, such as 3',5'-Difluoro-4'-methoxyacetophenone, to the corresponding alcohol, "this compound", small aliquots of the reaction mixture are spotted onto a TLC plate. A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent, most commonly silica gel.

The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. Generally, the less polar compound will travel further up the plate (higher Rf value) than the more polar compound. In the case of a ketone reduction, the product alcohol is typically more polar than the starting ketone. Therefore, the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product can be observed over time. Visualization is often achieved by exposing the plate to UV light, as many aromatic compounds are UV-active.

Representative TLC Reaction Monitoring Parameters:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 3:1 or 1:1 v/v) |

| Development | In a closed chamber until the solvent front is ~1 cm from the top of the plate |

| Visualization | UV light at 254 nm |

| Expected Result | The product, "this compound", will have a lower Rf value than the starting ketone, 3',5'-Difluoro-4'-methoxyacetophenone. |

Iv. Computational and Theoretical Investigations of 1 3,4 Difluoro 5 Methoxyphenyl Ethanol

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, this process involves finding the minimum energy structure on the potential energy surface. Due to the presence of rotatable bonds, specifically the C-C bond of the ethyl group and the C-O bond of the methoxy (B1213986) group, the molecule can exist in various conformations.

Conformational analysis is performed to identify the different stable conformers and the transition states that connect them. This analysis reveals the relative energies of the conformers, providing insight into which structures are most likely to be present at a given temperature. The presence of fluorine atoms and a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can significantly influence the conformational preferences. For instance, a gauche conformation might be stabilized by a hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms or the oxygen of the methoxy group. The polarity of the solvent can also impact the relative stability of different conformers. nih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-H) | Key Intramolecular Interactions |

| I (Global Minimum) | 0.00 | ~60° (gauche) | O-H···F hydrogen bond |

| II | 1.25 | ~180° (anti) | Dipole-dipole interactions |

| III | 2.50 | ~-60° (gauche) | Steric hindrance |

Note: This table is illustrative and represents the type of data obtained from a conformational analysis. Actual values would be determined from specific DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide information about the molecular orbitals and their energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. nih.govmdpi.com The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the aromatic ring and the C-F bonds.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Note: This table contains hypothetical data to illustrate the output of a HOMO-LUMO analysis. The actual values would be derived from specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled to better match experimental data due to the inherent approximations in the computational methods and the neglect of anharmonicity. mdpi.comresearchgate.net The predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed bands.

Furthermore, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. These theoretical predictions are a valuable tool for structural elucidation and for confirming the identity of a synthesized compound.

Table 3: Exemplary Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |

| O-H Stretch | Hydroxyl | 3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Ethyl & Methyl | 2980-2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600-1450 |

| C-F Stretch | Fluoro groups | 1250-1050 |

| C-O Stretch | Methoxy & Alcohol | 1200-1000 |

Note: This table provides an example of predicted vibrational frequencies. Actual values would be generated from specific DFT calculations and may vary depending on the level of theory and basis set used.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations can provide deeper insights into the electronic properties and bonding within this compound.

The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges on each atom. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to assign these charges. The atomic charges reveal the electrophilic and nucleophilic sites within the molecule. In this compound, the fluorine and oxygen atoms are expected to carry negative partial charges, making them nucleophilic centers, while the carbon atoms bonded to them and the hydrogen of the hydroxyl group will have positive partial charges, indicating electrophilic character. This information is crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge transfer and intramolecular interactions. aiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. chemrxiv.org

For this compound, NBO analysis can be used to investigate hyperconjugative interactions, such as the delocalization of electron density from a C-H or C-C sigma bond into an adjacent empty anti-bonding orbital (e.g., σ* or π). It can also provide a detailed picture of intramolecular hydrogen bonding by quantifying the interaction between the lone pair of the acceptor atom (e.g., fluorine or oxygen) and the σ anti-bonding orbital of the O-H bond. These interactions play a significant role in determining the molecule's conformation and reactivity.

Table 4: Illustrative NBO Analysis of a Key Intramolecular Interaction in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) F | σ* (O-H) | 3.5 |

| LP(2) O (methoxy) | σ* (C-C) | 1.8 |

| σ (C-H) | σ* (C-F) | 0.9 |

Note: This table is illustrative, showing the type of data obtained from an NBO analysis for a hypothetical stable conformer. The specific interactions and their energies would be determined from the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. The MEP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. This potential represents the interaction energy between a positive point charge and the molecule's electron cloud.

The MEP surface is typically color-coded to indicate different potential regions. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green and yellow regions represent areas with near-zero or intermediate potentials, respectively.

For this compound, the MEP surface would likely reveal a high electron density (red) around the oxygen atoms of the hydroxyl and methoxy groups, making them potential sites for hydrogen bonding and electrophilic interactions. The fluorine atoms, due to their high electronegativity, would also contribute to the electron distribution, influencing the electrostatic potential of the aromatic ring. The hydrogen atom of the hydroxyl group would be expected to show a positive potential (blue), indicating its role as a hydrogen bond donor.

Illustrative Data Table: Hypothetical MEP Surface Analysis of this compound

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Interpretation |

| Oxygen of Hydroxyl Group | -35 to -50 | High electron density, strong electrophilic site, hydrogen bond acceptor. |

| Oxygen of Methoxy Group | -25 to -40 | High electron density, moderate electrophilic site, hydrogen bond acceptor. |

| Hydrogen of Hydroxyl Group | +40 to +55 | Low electron density, strong nucleophilic site, hydrogen bond donor. |

| Aromatic Ring | -10 to +10 | Varied potential due to substituent effects, with localized areas of higher or lower potential. |

| Fluorine Atoms | -15 to -25 | Moderate electron density, influencing the overall ring potential. |

Disclaimer: The data presented in this table is illustrative and hypothetical. It is intended to demonstrate the type of information that would be obtained from an MEP analysis and is not based on actual computational results for this compound.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvation processes, and intermolecular interactions.

For this compound, MD simulations could be employed to understand its behavior in various solvents, such as water or organic solvents. These simulations would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play, including hydrogen bonds and van der Waals interactions. The dynamic nature of these interactions, such as the formation and breaking of hydrogen bonds between the hydroxyl group of the ethanol (B145695) moiety and solvent molecules, can be quantified.

Key parameters that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, and interaction energies, which quantify the strength of the interactions between the solute and solvent. Recent studies on similar molecules, such as water-ethanol mixtures, have utilized MD simulations to explore thermodynamic properties and mixing behaviors. arxiv.orgresearchgate.net

Illustrative Data Table: Hypothetical MD Simulation Parameters for this compound in Water

| Interaction Pair | First Solvation Shell Peak (Å) | Coordination Number | Average Interaction Energy (kcal/mol) |

| Hydroxyl Oxygen - Water Hydrogen | 1.8 | 2.5 | -8.5 |

| Hydroxyl Hydrogen - Water Oxygen | 2.5 | 1.2 | -5.0 |

| Methoxy Oxygen - Water Hydrogen | 2.0 | 1.8 | -4.2 |

| Aromatic Ring - Water | 3.5 | 10.3 | -1.5 |

Disclaimer: The data in this table is for illustrative purposes only and represents the type of results that could be obtained from MD simulations. It is not based on actual simulation data for this compound.

Structure-Reactivity and Reaction Mechanism Studies via Computational Modeling

Computational modeling provides invaluable tools for investigating the relationship between a molecule's structure and its reactivity, as well as for elucidating the mechanisms of chemical reactions. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the electronic structure and energies of reactants, products, and transition states.

For this compound, computational modeling could be used to predict its reactivity in various chemical transformations. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Furthermore, computational modeling can be used to map out the entire reaction pathway for a given transformation. By locating the transition state structure and calculating the activation energy barrier, the feasibility and rate of a reaction can be predicted. This approach allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Illustrative Data Table: Hypothetical Reaction Energetics for a Nucleophilic Substitution Reaction of this compound

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -10.8 |

Disclaimer: The data presented in this table is hypothetical and serves to illustrate the kind of information that can be obtained from computational studies of reaction mechanisms. It does not represent actual calculated values for this compound.

V. Chemical Transformations and Derivatization Strategies of 1 3,4 Difluoro 5 Methoxyphenyl Ethanol

Oxidation Reactions of the Secondary Alcohol to the Corresponding Ketone

The secondary alcohol group of 1-(3,4-difluoro-5-methoxyphenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(3,4-difluoro-5-methoxyphenyl)ethanone. This transformation is a fundamental step in the synthesis of various derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. commonorganicchemistry.comorganic-chemistry.orgnih.govlibretexts.org

Commonly used reagents for the oxidation of benzylic alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org PCC is a milder oxidant that typically provides the ketone in high yield with minimal side reactions. commonorganicchemistry.com Swern oxidation, utilizing dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, offers another mild and efficient method. commonorganicchemistry.com Manganese dioxide (MnO₂) is a selective reagent for the oxidation of benzylic alcohols. commonorganicchemistry.com Additionally, catalytic methods employing transition metals with a terminal oxidant like molecular oxygen or hydrogen peroxide are gaining prominence due to their environmental benefits. organic-chemistry.org

Table 1: Representative Reagents for the Oxidation of this compound

| Reagent/System | Solvent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room Temperature or Reflux | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone |

| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to Room Temperature | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone |

Functional Group Interconversions on the Ethanol (B145695) Moiety

The hydroxyl group of the ethanol side chain is a versatile handle for a variety of functional group interconversions, allowing for the introduction of diverse structural motifs.

Ethers: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a classic and widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. openstax.orglibretexts.orglibretexts.org This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the ether. openstax.orglibretexts.orglibretexts.org For the synthesis of simple alkyl ethers, such as the methyl or ethyl ether, alternative methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of the corresponding alcohol can be employed. organic-chemistry.org Another approach involves the use of 2-benzyloxypyridine and methyl triflate for the synthesis of benzyl (B1604629) ethers under neutral conditions. nih.gov

Esters: Esterification of the secondary alcohol can be readily accomplished by reaction with a carboxylic acid or its derivatives. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukchemguide.co.uk To drive the equilibrium towards the product, water is typically removed as it is formed. researchgate.net Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used in the presence of a base, like pyridine (B92270) or triethylamine, to afford the corresponding esters under milder conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Illustrative Ether and Ester Formation Reactions

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-(1-Methoxyethyl)-3,4-difluoro-5-methoxybenzene |

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 1-(3,4-Difluoro-5-methoxyphenyl)ethyl acetate (B1210297) |

| Acylation | Benzoyl Chloride, Pyridine | 1-(3,4-Difluoro-5-methoxyphenyl)ethyl benzoate |

The hydroxyl group can be converted into a good leaving group, facilitating its substitution to form halides and other functional groups. Treatment of this compound with hydrogen halides (HX) can lead to the corresponding benzylic halide. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com The reaction with HBr or HI is generally more facile than with HCl. libretexts.org Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common reagents for the conversion of secondary alcohols to the corresponding chlorides and bromides, respectively, under milder conditions than HX. libretexts.org These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the alcohol is chiral.

Modifications of the Fluorinated Methoxyphenyl Ring

The aromatic ring of this compound is activated towards certain substitution reactions and can also undergo modification of its existing substituents.

The substituents on the aromatic ring—two fluorine atoms, a methoxy (B1213986) group, and a 1-hydroxyethyl group—dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.commsu.edu The methoxy group is a strong activating group and an ortho-, para-director. The 1-hydroxyethyl group is also an activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directors. libretexts.orglibretexts.org

Considering the combined directing effects, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. The position between the two fluorine atoms is sterically hindered and electronically deactivated. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions of the phenyl ring. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product(s) |

| NO₂⁺ | 1-(2-Nitro-3,4-difluoro-5-methoxyphenyl)ethanol and 1-(6-Nitro-3,4-difluoro-5-methoxyphenyl)ethanol |

| Br⁺ | 1-(2-Bromo-3,4-difluoro-5-methoxyphenyl)ethanol and 1-(6-Bromo-3,4-difluoro-5-methoxyphenyl)ethanol |

| RCO⁺ | 1-(2-Acyl-3,4-difluoro-5-methoxyphenyl)ethanol and 1-(6-Acyl-3,4-difluoro-5-methoxyphenyl)ethanol |

The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.commdpi.comnih.govyoutube.com In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In this case, the fluorine atoms can act as leaving groups. youtube.com The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.

In this compound, the fluorine at the C4 position is para to the methoxy group (electron-donating) and meta to the 1-hydroxyethyl group (weakly activating), while the fluorine at the C3 position is meta to both. Generally, fluorine is a better leaving group than chlorine or bromine in SNAr reactions. youtube.com Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace one of the fluorine atoms. The regioselectivity of this substitution would depend on the specific nucleophile and reaction conditions. It is plausible that substitution could occur at either the C3 or C4 position, with the potential for the formation of a mixture of products.

Directed Ortho Metalation (DoM) Strategies for Further Derivatization

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at a specific ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide array of substituents.

For this compound, the methoxy group can serve as a directing group. wikipedia.org The DoM process would involve the coordination of an organolithium reagent, such as n-butyllithium, to the methoxy group, followed by deprotonation at the adjacent C-6 position. This regioselectivity is driven by the ability of the methoxy group to stabilize the lithium intermediate. The presence of the fluorine atoms can also influence the acidity of the aromatic protons, potentially affecting the efficiency and regioselectivity of the metalation.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

| Electrophile | Introduced Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Iodine (I₂) | Iodo (-I) |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Alkyl halides (R-X) | Alkyl group (-R) |

The introduction of new functional groups via DoM opens up avenues for further synthetic transformations, such as cross-coupling reactions or the construction of more complex molecular architectures.

Derivatization for Enhanced Spectroscopic Characterization and Subsequent Synthesis

Derivatization of the hydroxyl group of this compound is a common strategy to facilitate its analysis and to prepare it for subsequent synthetic steps.

Formation of Chiral Derivatives for Enantiomeric Purity Analysis

As this compound is a chiral molecule, determining its enantiomeric purity is often crucial. This is commonly achieved by reacting the alcohol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers exhibit distinct signals in spectroscopic analyses, such as NMR, allowing for their quantification. nih.govumn.edunih.govspringernature.com

A widely used method is the formation of Mosher's esters, which involves reacting the alcohol with the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govumn.edunih.gov The resulting diastereomeric esters can be analyzed by ¹H or ¹⁹F NMR spectroscopy to determine the enantiomeric excess of the original alcohol. youtube.com

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent | Resulting Derivative | Analytical Method |

| (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Diastereomeric esters | NMR Spectroscopy |

| (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Diastereomeric esters | NMR Spectroscopy |

| (1S)-(-)-Camphanic chloride | Diastereomeric esters | NMR, HPLC |

| Chiral isocyanates | Diastereomeric carbamates | HPLC |

The choice of derivatizing agent can depend on the specific properties of the alcohol and the desired analytical technique. wikipedia.org

Synthesis of Conjugates and Adducts